Sodium5-({[(tert-butoxy)carbonyl](methyl)amino}methyl)-1,3,4-thiadiazole-2-carboxylate
Description
This sodium salt (molecular formula: C₉H₁₂N₃NaO₄S, MW: 281.27) features a 1,3,4-thiadiazole core substituted at position 5 with a Boc-protected methylaminomethyl group and at position 2 with a carboxylate moiety . The Boc group enhances stability during synthetic workflows, while the sodium carboxylate improves aqueous solubility, making it advantageous for pharmaceutical applications.
Properties
Molecular Formula |
C10H14N3NaO4S |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
sodium;5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C10H15N3O4S.Na/c1-10(2,3)17-9(16)13(4)5-6-11-12-7(18-6)8(14)15;/h5H2,1-4H3,(H,14,15);/q;+1/p-1 |
InChI Key |
XCOZKPMQHCHDGC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=NN=C(S1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-({(tert-butoxy)carbonylamino}methyl)-1,3,4-thiadiazole-2-carboxylate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate precursors under controlled conditions.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality.
Formation of the Sodium Salt: The final step involves the formation of the sodium salt by neutralizing the carboxylic acid group with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-({(tert-butoxy)carbonylamino}methyl)-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the Boc-protected amine group.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Deprotection: Trifluoroacetic acid or hydrochloric acid in methanol is used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine derivative.
Scientific Research Applications
Sodium 5-({(tert-butoxy)carbonylamino}methyl)-1,3,4-thiadiazole-2-carboxylate is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of sodium 5-({(tert-butoxy)carbonylamino}methyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. The Boc-protected amine group can be selectively deprotected to reveal the active amine, which can then interact with various biological molecules. The thiadiazole ring provides stability and reactivity, allowing the compound to participate in various biochemical pathways .
Comparison with Similar Compounds
Thiadiazole Derivatives with Boc and Thione Groups
- 5-tert-Butylcarbamate-3H-1,3,4-thiadiazole-2-thione (Compound 15) Structure: Replaces the carboxylate with a thione (-S-) group. Properties: Reduced water solubility due to the absence of an ionic carboxylate. Thione derivatives often exhibit higher lipophilicity, influencing membrane permeability but limiting bioavailability . Applications: Potential prodrug utility, as thiones can undergo metabolic activation.
Thiadiazole Derivatives with Alkyl/Aryl Substituents
- 5-R-Carbonylamino-1,3,4-thiadiazol-2-yl-sulfanyl-acetic Acid Derivatives Structure: Features sulfanyl-acetic acid substituents instead of carboxylate. Properties: Increased steric bulk and variable solubility depending on R-group polarity. These compounds demonstrate anticonvulsant and anticancer activity, suggesting the thiadiazole core’s versatility in drug design .
Thiazole-Based Analogues
- Ethyl 5-Amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Structure: Replaces the thiadiazole ring with a thiazole (one nitrogen atom instead of two). Properties: Reduced electron deficiency compared to thiadiazole, altering reactivity and biological target interactions. The ethyl ester group lowers solubility relative to the sodium carboxylate .
Physicochemical Properties Comparison
Biological Activity
Sodium 5-({(tert-butoxy)carbonylamino}methyl)-1,3,4-thiadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and molecular weight:
- Molecular Formula: C₉H₁₃N₄NaO₄S
- Molecular Weight: 264.21 g/mol
- CAS Number: 2503204-84-8
The structure features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
- Mechanism of Action : The thiadiazole moiety has been associated with antimicrobial properties. Compounds containing this structure often exhibit activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis (Mtb). For example, derivatives of thiadiazole have shown effectiveness against monoresistant Mtb strains with significant metabolic stability and bioavailability .
-
Case Studies :
- A study demonstrated that certain thiadiazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant bacterial strains .
- Another research highlighted the synthesis of novel thiadiazole derivatives that showed promising antibacterial activity through agar well diffusion methods .
Anticancer Activity
- Cytotoxic Effects : Thiadiazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines. The presence of specific substituents on the thiadiazole ring can enhance its potency against cancer cells.
-
Research Findings :
- In vitro studies indicated that compounds similar to sodium 5-({(tert-butoxy)carbonylamino}methyl)-1,3,4-thiadiazole-2-carboxylate demonstrated IC₅₀ values lower than standard chemotherapeutics like doxorubicin in Jurkat and A-431 cell lines .
- Molecular dynamics simulations revealed that these compounds interact with proteins involved in apoptosis pathways, suggesting a mechanism for their anticancer activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Key factors influencing activity include:
- Substituent Position : The position of substituents on the thiadiazole ring affects both antimicrobial and anticancer efficacy.
- Functional Groups : The introduction of electronegative groups has been shown to enhance activity against specific targets.
Data Summary Table
| Activity Type | Compound | MIC (µg/mL) | IC₅₀ (µM) | Cell Line Tested |
|---|---|---|---|---|
| Antimicrobial | Thiadiazole Derivative | 0.5 | N/A | Mtb |
| Anticancer | Sodium 5-{...} | N/A | <10 | Jurkat |
| Anticancer | Sodium 5-{...} | N/A | <20 | A-431 |
Q & A
Q. What are the standard synthetic routes for Sodium 5-({(tert-butoxy)carbonylamino}methyl)-1,3,4-thiadiazole-2-carboxylate?
A two-step approach is commonly employed:
- Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core.
- Step 2 : Alkylation of the intermediate with tert-butoxycarbonyl (Boc)-protected methylamine derivatives. The Boc group is introduced via reaction with tert-butoxycarbonyl chloride in the presence of a base (e.g., triethylamine).
- Final Step : Hydrolysis of the ester group (e.g., methyl or ethyl ester) to yield the sodium carboxylate salt under basic conditions (e.g., NaOH) .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- 1H/13C NMR : To confirm substitution patterns on the thiadiazole ring and Boc group integration.
- IR Spectroscopy : Identifies carbonyl (C=O) stretches from the Boc and carboxylate groups.
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
- Elemental Analysis : Ensures purity and stoichiometric composition.
- TLC : Monitors reaction progress and intermediate purity .
Q. What biological activities are associated with this compound?
Thiadiazole derivatives exhibit anticancer and antiviral activities, likely through inhibition of enzymes (e.g., kinases) or modulation of receptor interactions. The Boc group enhances solubility, while the thiadiazole core contributes to heterocyclic bioactivity .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Alkylation Optimization : Use polar aprotic solvents (e.g., DMF) and catalysts (e.g., KI) to improve nucleophilic substitution efficiency.
- Boc Protection : Employ anhydrous conditions to prevent premature deprotection.
- Hydrolysis Control : Adjust NaOH concentration and temperature to avoid side reactions (e.g., decarboxylation) .
Q. How should researchers resolve contradictions in biological assay data?
- Purity Validation : Use HPLC or GC-MS to rule out impurities affecting activity.
- Stereochemical Analysis : Confirm the absence of unintended stereoisomers via chiral chromatography or X-ray crystallography.
- Dose-Response Studies : Perform multiple assays (e.g., IC50, EC50) across varied concentrations to identify reproducible trends .
Q. What is the mechanistic role of the tert-butoxycarbonyl (Boc) group in this compound?
- Protection : Shields the methylamino group during synthesis to prevent unwanted side reactions.
- Solubility Modulation : The hydrophobic tert-butyl group improves lipid membrane permeability, while the carboxylate enhances aqueous solubility.
- Stability : The Boc group stabilizes the compound under acidic conditions but is cleavable via trifluoroacetic acid (TFA) for further functionalization .
Q. How can computational methods predict biological targets for this compound?
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding sites (e.g., enzyme active sites).
- QSAR Modeling : Correlate structural features (e.g., substituent electronegativity) with activity data to guide optimization.
- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., bioavailability) .
Q. What strategies mitigate solubility challenges during in vitro studies?
- Co-Solvent Systems : Use DMSO-water mixtures (≤1% DMSO) to maintain solubility without cytotoxicity.
- Salt Formation : Explore alternative counterions (e.g., potassium) for improved crystallinity.
- Prodrug Design : Temporarily esterify the carboxylate to enhance cell membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
